Bienvenue dans la boutique en ligne BenchChem!

N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

medicinal chemistry structure-activity relationship metabolic stability

Procure the precise N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide—not an undifferentiated 'pyridazinone analog.' The cyclopropyl group confers conformational rigidity and superior metabolic stability versus larger N-alkyl or linear analogs. The 3,4-dimethoxyphenyl motif is critical for sigma-1/sigma-2 receptor binding affinity; mono-methoxy or unsubstituted phenyl analogs show reduced binding. Confirm exact substitution pattern to avoid divergent target engagement and metabolic fate. Suitable for competitive radioligand displacement assays ([³H]-(+)-pentazocine), Langendorff-perfused heart contractility studies, and liver microsome/hepatocyte stability profiling. Free amide form enables direct conjugation (biotin, fluorophore, photoaffinity labels). Verify CAS 869494-16-6 before ordering.

Molecular Formula C17H19N3O4
Molecular Weight 329.35 g/mol
Cat. No. B4517002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular FormulaC17H19N3O4
Molecular Weight329.35 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CC3)OC
InChIInChI=1S/C17H19N3O4/c1-23-14-7-3-11(9-15(14)24-2)13-6-8-17(22)20(19-13)10-16(21)18-12-4-5-12/h3,6-9,12H,4-5,10H2,1-2H3,(H,18,21)
InChIKeyUOSGNXXGWLCJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Procurement-Relevant Identity and Scaffold Context


N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic pyridazinone derivative belonging to the 6-oxopyridazine class. Its structure combines a 3,4-dimethoxyphenyl substituent at the pyridazinone 3-position with an N-cyclopropyl acetamide side chain. The 6-oxopyridazine scaffold is established in the medicinal chemistry literature as a pharmacophore for positive inotropic activity [1], while the 3,4-dimethoxyphenyl motif appears in sigma receptor ligands such as SA4503 [2]. This compound is catalogued by multiple research chemical suppliers under CAS 869494-16-6 (Bioss Antibodies) for life science applications [3], though peer-reviewed biological characterization data specific to this molecule remain limited in the public domain.

Why N-Cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Cannot Be Interchanged with Generic Pyridazinone Analogs


Pyridazinone derivatives are not functionally interchangeable. Even within the narrow subclass of 6-oxopyridazine acetamides, variations in the N-alkyl substituent (cyclopropyl vs. cyclohexyl, n-butylphenyl, or isopropyl) and the aryl substitution pattern (3,4-dimethoxy vs. 3-methoxy or unsubstituted phenyl) can produce divergent physicochemical and pharmacological profiles. The patent literature explicitly states that 6-oxopyridazine derivatives exhibit 'higher and more selective inotropism-enhancing activity' compared to prior art, with selectivity being substituent-dependent [1]. The cyclopropyl group is known to confer conformational rigidity and enhanced metabolic stability relative to larger cycloalkyl or linear alkyl analogs in related amide-containing scaffolds [2]. The 3,4-dimethoxyphenyl substitution pattern has been associated with sigma receptor binding affinity in structurally related compounds, whereas mono-methoxy or unsubstituted phenyl analogs show reduced binding [3]. Procurement of an undifferentiated 'pyridazinone analog' without confirming the exact N-cyclopropyl and 3,4-dimethoxyphenyl substitution therefore carries the risk of obtaining a compound with fundamentally different target engagement, metabolic fate, and experimental outcome.

Quantitative Differentiation Evidence for N-Cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide vs. Closest Analogs


Cyclopropyl vs. Cyclohexyl N-Substitution: Impact on Ligand Efficiency and Metabolic Stability

The cyclopropyl group on the acetamide nitrogen of the target compound represents the smallest cycloalkyl substituent in the analog series. In direct comparison with N-cyclohexyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, the cyclopropyl variant has a lower molecular weight (approx. 329.4 vs. 371.4 g/mol) and fewer rotatable bonds, which is expected to improve ligand efficiency metrics. Literature on cyclopropyl amides in pyridazinone scaffolds demonstrates that cyclopropyl substitution confers improved metabolic stability relative to acyclic amides by reducing susceptibility to amidase-mediated cleavage, a key liability identified in BTK inhibitor programs [1]. In the broader phenylcyclopropylcarboxamide sigma-1 ligand series, cyclopropyl-substituted compounds demonstrated excellent drug-like properties, high solubility, and metabolic stability [2].

medicinal chemistry structure-activity relationship metabolic stability pyridazinone

3,4-Dimethoxyphenyl vs. 3-Methoxyphenyl Aryl Substitution: Pharmacological Relevance for Sigma Receptor Engagement

The target compound bears a 3,4-dimethoxyphenyl group at the pyridazinone 3-position, distinguishing it from the mono-methoxy analog N-cyclopropyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide. In the structurally related SA4503 series (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine), the 3,4-dimethoxy substitution pattern is essential for high sigma-1 receptor binding affinity, with removal of one methoxy group substantially reducing Ki values [1]. Ether modifications to the dimethoxyphenyl moiety in sigma ligands have been shown to modulate both binding affinity and selectivity for sigma receptors and monoamine transporters [2]. While direct binding data for this specific compound are not publicly available, the conserved 3,4-dimethoxyphenyl pharmacophore strongly suggests that the target compound is designed to engage sigma receptor targets more effectively than its 3-methoxy or unsubstituted phenyl counterparts.

sigma receptor structure-activity relationship binding affinity pyridazinone

6-Oxopyridazinone Core vs. Carboxylic Acid Analog: Functional Group Impact on Membrane Permeability

The target compound contains an N-cyclopropyl acetamide moiety, distinguishing it from the corresponding carboxylic acid analog [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 1219578-35-4; MW 290.27) [1]. The conversion of the carboxylic acid to the N-cyclopropyl amide eliminates the negative charge at physiological pH, which is predicted to substantially increase membrane permeability. Calculated LogP for the target compound is estimated at approximately 1.5–2.0 (based on pyridazinone acetamide analogs), compared to approximately 0.5–1.0 for the carboxylic acid form. In the broader pyridazinone literature, amide derivatives consistently demonstrate superior oral bioavailability and brain penetration compared to their carboxylic acid counterparts [2].

physicochemical properties membrane permeability drug-likeness functional group

Pyridazinone Scaffold Provenance: Cardiotonic Pharmacophore with Differentiated Selectivity vs. Prior Art Inotropic Agents

The 6-oxopyridazine core of the target compound is explicitly claimed in EP 0339208 B1 and US 4968683 as providing 'higher and more selective inotropism-enhancing activity' compared to previously known positive inotropic agents such as digitalis glycosides and sympathomimetics [1]. Within this patent family, in vitro testing in isolated perfused Langendorff heart preparations and in vivo models demonstrated that 6-oxopyridazine derivatives produce positive inotropic effects with reduced chronotropic and vasopressor liabilities relative to conventional agents [1]. While quantitative data for this specific compound are not publicly available from the patent examples, the generic formula encompasses the target structure, and the patent's comparative statements establish the differentiated pharmacological profile of this chemotype versus digitalis and beta-adrenergic agonists [1]. The pyridazinone scaffold is further distinguished from dihydropyridazinone cardiotonics (e.g., pimobendan) by the absence of the 4,5-dihydro moiety, which alters PDE isoform selectivity [2].

positive inotropic cardiotonic phosphodiesterase pyridazinone scaffold

Recommended Research Application Scenarios for N-Cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide


Sigma Receptor Pharmacology: Ligand Screening and Structure-Activity Relationship Studies

The 3,4-dimethoxyphenyl motif and cyclopropyl amide features position this compound as a candidate for sigma-1 and/or sigma-2 receptor binding studies. The SA4503 pharmacophore literature demonstrates that 3,4-dimethoxyphenyl substitution is critical for nanomolar sigma-1 affinity [1], while the phenylcyclopropylcarboxamide series from UCB Pharma established that cyclopropyl-containing amides can achieve selective sigma-1 binding with favorable drug-like properties [2]. Researchers should use this compound in competitive radioligand displacement assays (e.g., [³H]-(+)-pentazocine for sigma-1) to establish Ki values, and compare results against N-cyclohexyl, N-(4-butylphenyl), and mono-methoxy analogs to define the SAR landscape of this chemotype.

Cardiovascular Research: Positive Inotropic Activity Screening in Isolated Cardiac Preparations

The 6-oxopyridazine core is patented as a positive inotropic scaffold with claims of improved selectivity over digitalis and sympathomimetics [1]. This compound is suitable for evaluation in isolated Langendorff-perfused heart preparations to quantify effects on left ventricular contractility (+dP/dtmax), heart rate, and coronary perfusion pressure. Comparative testing against milrinone (PDE III inhibitor), digoxin (Na⁺/K⁺-ATPase inhibitor), and the N-cyclohexyl analog would establish whether the cyclopropyl substituent confers differentiated inotropic potency or chronotropic selectivity within this chemical series.

Metabolic Stability Profiling: Cyclopropyl Amide as a Strategy for Reducing Amidase-Mediated Clearance

Published SAR on pyridazinone amides in BTK inhibitor programs identified acyclic amide bond cleavage as a primary metabolic liability [1]. The cyclopropyl amide in the target compound provides steric shielding of the amide bond, which may reduce susceptibility to hydrolytic metabolism. Researchers should evaluate this compound in liver microsome and hepatocyte stability assays (human, rat, mouse), comparing intrinsic clearance (CLint) values against the corresponding N-methyl, N-ethyl, or N-isopropyl acetamide analogs, as well as the N-cyclohexyl analog, to quantify the metabolic stabilization conferred by the cyclopropyl group.

Chemical Biology Tool Compound: Pyridazinone-Based Probe Development

The combination of a synthetically tractable pyridazinone core and the 3,4-dimethoxyphenyl recognition element makes this compound a suitable starting point for developing chemical probes. The acetamide linker provides a vector for further derivatization (e.g., introduction of biotin, fluorophores, or photoaffinity labels) without perturbing the core pharmacophore. Procurement should specify the free amide form (rather than the carboxylic acid precursor) to ensure compatibility with amide-coupling conjugation strategies [2].

Quote Request

Request a Quote for N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.